2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 2-chloro-4-fluoroaniline with 6-methoxysalicylaldehyde under acidic or basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenol: A related compound with similar structural features but lacking the imine and methoxy groups.
6-methoxysalicylaldehyde: Another related compound that shares the methoxyphenol structure but lacks the imine and chloro-fluoro substituents.
Uniqueness
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol is unique due to the combination of its imine, chloro, fluoro, and methoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(16)7-11(12)15/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMGGMMNMWORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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